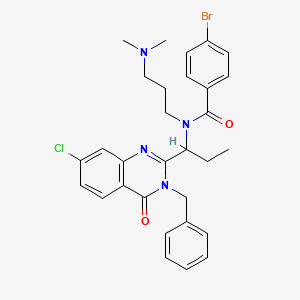

N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide

Übersicht

Beschreibung

CK0106023 ist ein potenter und spezifischer Inhibitor des Kinesin-Spindelproteins (KSP), auch bekannt als humanes Eg5. KSP ist ein Mitglied der Kinesin-Superfamilie von Mikrotubuli-Motorproteinen, die eine wesentliche Rolle bei der Funktion der mitotischen Spindel spielen. CK0106023 hat eine signifikante Antitumoraktivität gezeigt, indem es in mehreren menschlichen Tumorzelllinien zu einer mitotischen Arretierung und Wachstumshemmung führt .

Herstellungsmethoden

Die Herstellung von CK0106023 beinhaltet eine synthetische chemische Optimierung, um das R-Enantiomer zu erhalten, welches das effektive Molekül in zellbasierten und in vitro-Assays ist . Die detaillierten synthetischen Wege und Reaktionsbedingungen werden in der verfügbaren Literatur nicht explizit erwähnt, aber die Verbindung wird typischerweise durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Quinazolinon-Analogs beinhalten .

Chemische Reaktionsanalyse

CK0106023 unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit der KSP-Motordomäne ATPase konzentrieren. Es wirkt als allosterischer Inhibitor, bindet an die Motordomäne und hemmt deren ATPase-Aktivität . Die Verbindung ist spezifisch für KSP unter den getesteten Kinesinen, und ihre Hemmung führt zur Bildung von monopolar mitotischen Figuren, was zu mitotischer Arretierung und Wachstumshemmung in Tumorzellen führt .

Wissenschaftliche Forschungsanwendungen

CK0106023 wurde ausgiebig auf seine Antitumoreigenschaften untersucht. Es hat vielversprechende Ergebnisse bei der Hemmung des Wachstums menschlicher Tumorzelllinien und der Induktion einer mitotischen Arretierung gezeigt . Die Verbindung wurde an tumorbeladenen Mäusen getestet, wo sie eine Antitumoraktivität zeigte, die mit oder über der von Paclitaxel lag . Die Spezifität von CK0106023 für KSP macht es zu einem wertvollen Werkzeug in der Krebsforschung, insbesondere bei der Entwicklung neuartiger antimitotischer Krebstherapien .

Wirkmechanismus

CK0106023 entfaltet seine Wirkung, indem es als allosterischer Inhibitor der KSP-Motordomäne ATPase wirkt. Es bindet an die Motordomäne und hemmt deren ATPase-Aktivität mit hoher Affinität (K_i von 12 nM) . Diese Hemmung stört die Bildung einer bipolaren mitotischen Spindel, was zu mitotischer Arretierung und Wachstumshemmung in Tumorzellen führt . Die Spezifität der Verbindung für KSP stellt sicher, dass sie die mitotische Spindelfunktion gezielt angreift, ohne andere mikrotubuli-basierte zelluläre Prozesse zu beeinträchtigen .

Vorbereitungsmethoden

The preparation of CK0106023 involves synthetic chemical optimization to obtain the R-enantiomer, which is the effective molecule in cell-based and in vitro assays . The detailed synthetic routes and reaction conditions are not explicitly mentioned in the available literature, but the compound is typically synthesized through a series of chemical reactions involving the formation of a quinazolinone analogue .

Analyse Chemischer Reaktionen

CK0106023 undergoes various chemical reactions, primarily focusing on its interaction with the KSP motor domain ATPase. It acts as an allosteric inhibitor, binding to the motor domain and inhibiting its ATPase activity . The compound is specific for KSP among the kinesins tested, and its inhibition leads to the formation of monopolar mitotic figures, causing mitotic arrest and growth inhibition in tumor cells .

Wissenschaftliche Forschungsanwendungen

CK0106023 has been extensively studied for its antitumor properties. It has shown promising results in inhibiting the growth of human tumor cell lines and causing mitotic arrest . The compound has been tested in tumor-bearing mice, where it exhibited antitumor activity comparable to or exceeding that of paclitaxel . CK0106023’s specificity for KSP makes it a valuable tool in cancer research, particularly in developing novel antimitotic cancer therapies .

Wirkmechanismus

CK0106023 exerts its effects by acting as an allosteric inhibitor of the KSP motor domain ATPase. It binds to the motor domain, inhibiting its ATPase activity with a high affinity (K_i of 12 nM) . This inhibition disrupts the formation of a bipolar mitotic spindle, leading to mitotic arrest and growth inhibition in tumor cells . The compound’s specificity for KSP ensures that it targets mitotic spindle function without affecting other microtubule-based cellular processes .

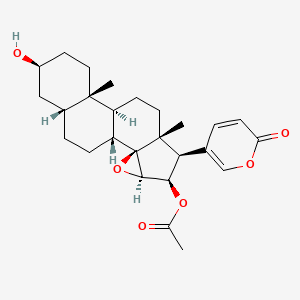

Vergleich Mit ähnlichen Verbindungen

CK0106023 wird mit anderen Eg5-Inhibitoren wie Monastrol und Terpendole E verglichen. Unter diesen ist CK0106023 der bisher effektivste Inhibitor der Eg5-Aktivität . Monastrol und Terpendole E zielen ebenfalls auf Eg5 ab, aber CK0106023 hat eine überlegene Potenz und Spezifität bei der Hemmung von KSP gezeigt . Diese Einzigartigkeit macht CK0106023 zu einer wertvollen Verbindung in der Krebsforschung und Therapieentwicklung .

Eigenschaften

IUPAC Name |

N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32BrClN4O2/c1-4-27(35(18-8-17-34(2)3)29(37)22-11-13-23(31)14-12-22)28-33-26-19-24(32)15-16-25(26)30(38)36(28)20-21-9-6-5-7-10-21/h5-7,9-16,19,27H,4,8,17-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVLDHUUSWUATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955247 | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336115-72-1 | |

| Record name | CK-0106023 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336115721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CK-0106023 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38NRK3X01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

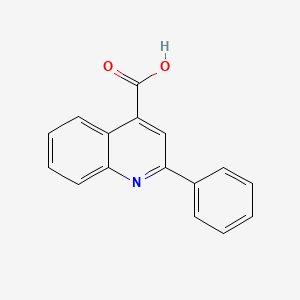

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

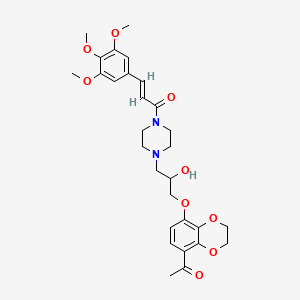

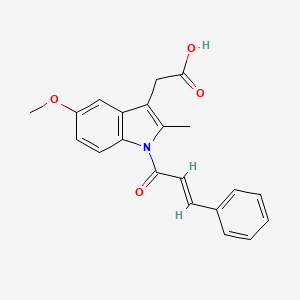

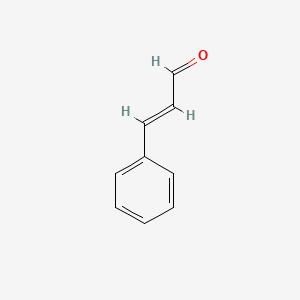

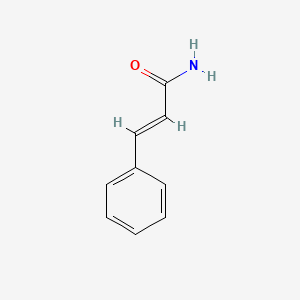

Feasible Synthetic Routes

Q1: What is the mechanism of action of CK0106023?

A: CK0106023 is an allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5. [] KSP is a motor protein crucial for the formation of the bipolar mitotic spindle during cell division. [, ] By binding to KSP, CK0106023 prevents the separation of centrosomes, leading to mitotic arrest and the formation of monopolar mitotic figures (monoasters). [, ] This disruption of cell division ultimately results in tumor cell death.

Q2: How potent is CK0106023 compared to other known KSP inhibitors?

A: CK0106023 exhibits a Ki of 12 nM for KSP, indicating high potency. [] This makes it significantly more potent than early KSP inhibitors like monastrol (IC50 = 30 μM) and terpendole E (IC50 = 14.6 μM). [] In fact, CK0106023 was found to be comparable or even superior to paclitaxel in terms of antitumor activity in preclinical studies. []

Q3: Is CK0106023 specific to KSP?

A: Research indicates that CK0106023 demonstrates selectivity for KSP. When tested against five different kinesins, it specifically inhibited KSP. [] This selectivity is promising as it suggests a reduced likelihood of off-target effects associated with inhibiting other kinesin family members.

Q4: What is the structural characterization of CK0106023?

A4: While the provided abstracts do not explicitly detail the spectroscopic data for CK0106023, its full chemical name is N-(1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide. This information allows for the determination of its molecular formula and weight.

Q5: What is the in vivo efficacy of CK0106023?

A: Preclinical studies in tumor-bearing mice have demonstrated that CK0106023 exhibits significant antitumor activity. [] Notably, it induces the formation of monoasters in vivo, mirroring its observed effects on cultured cells. [] This further validates its mechanism of action and suggests its potential as an anti-cancer therapeutic.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.